molecular formula C11H10BNO2 B176885 (4-(Pyridin-2-yl)phenyl)boronic acid CAS No. 170230-27-0

(4-(Pyridin-2-yl)phenyl)boronic acid

Cat. No.: B176885
CAS No.: 170230-27-0
M. Wt: 199.02 g/mol
InChI Key: BANFGGCAQWUIAJ-UHFFFAOYSA-N
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Description

“(4-(Pyridin-2-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 170230-27-0 . It has a molecular weight of 199.02 and its molecular formula is C11H10BNO2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

  • Synthesis of Phosphorescent Ligands : Gao Xi-cun (2010) discussed the synthesis of a phosphorescent ligand using 4-(Pyridin-2-yl)phenylboronic acid. This compound was synthesized through diazotization, Gomberg-Bachmann coupling, and boronic acidification reactions from 4-bromoaniline. The synthesized ligand showed significant shifts in absorption and emission spectra due to the effect of the carbazolyl group (Gao, 2010).

  • Electrolyte Additives in Batteries : A study by A. C. Kucuk and T. Abe (2020) explored the use of boron-based compounds, including 4-(Pyridin-2-yl)phenylboronic acid derivatives, as electrolyte additives in fluoride shuttle batteries (FSBs). The acidity strength of these borates was investigated for their effects on electrochemical compatibility and battery performance (Kucuk & Abe, 2020).

  • Photoswitching of Lewis Acidity : N. Kano, J. Yoshino, and T. Kawashima (2005) demonstrated the photoswitching of Lewis acidity in a catecholborane bearing a 2-(phenylazo)phenyl group. The study showed that photoirradiation could switch the coordination number of boron, affecting the compound's Lewis acidity and complexation ability with pyridine (Kano, Yoshino, & Kawashima, 2005).

  • Synthesis of Polymeric Lewis Acids : Anand Sundararaman, M. Victor, Resmi Varughese, and F. Jäkle (2005) synthesized a new family of main-chain organoborane polymeric Lewis acids containing Lewis acidic boron groups. These polymers exhibited changes in fluorescence upon treatment with Lewis basic substrates like pyridine, showcasing potential applications in sensing technologies (Sundararaman, Victor, Varughese, & Jäkle, 2005).

  • Antiosteoclast Activity : A study by G. S. Reddy et al. (2012) synthesized a family of boronates, including derivatives of 4-(Pyridin-2-yl)phenylboronic acid, and investigated their antiosteoclast and osteoblast activities. The study indicated potential applications in bone-related disorders (Reddy et al., 2012).

  • Catalytic Activity in Organic Synthesis : E. Amadio et al. (2011) reported the catalytic activity of a palladium(II)-allyl complex containing a 2-pyridyl-1,2,3-triazole bidentate ligand in the Suzuki–Miyaura coupling of aryl bromides with phenyl boronic acid. This study shows the utility of (4-(Pyridin-2-yl)phenyl)boronic acid derivatives in facilitating important reactions in organic synthesis (Amadio et al., 2011).

Safety and Hazards

The safety information for “(4-(Pyridin-2-yl)phenyl)boronic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Mechanism of Action

Target of Action

The primary target of 4-(Pyridin-2-yl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound serves as an organoboron reagent, which is a key component in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 4-(Pyridin-2-yl)phenylboronic acid interacts with its targets through two main steps: oxidative addition and transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-(Pyridin-2-yl)phenylboronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in the Suzuki-Miyaura cross-coupling reaction .

Result of Action

The result of the action of 4-(Pyridin-2-yl)phenylboronic acid is the successful facilitation of the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-(Pyridin-2-yl)phenylboronic acid is influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters, like 4-(Pyridin-2-yl)phenylboronic acid, is considerably accelerated at physiological pH . Additionally, the compound is usually stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Properties

IUPAC Name

(4-pyridin-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANFGGCAQWUIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597066
Record name [4-(Pyridin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170230-27-0
Record name B-[4-(2-Pyridinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170230-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Pyridin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexane, 2.67 ml) was added to dry ether (16 ml) at -78° C. under argon. A solution of 2-(4-bromophenyl)pyridine (D76, 1.0 g) in dry ether (20 ml) was added dropwise over 5 minutes and allowed to warm to -20° C. for approximately 2 minutes to give a deep red solution. After recooling to -78° C., triisopropylborate (1.18 ml) was added, stirred 30 minutes, warned to ambient temperature to give a yellow cloudy mixture. Water (4.2 ml) and 0.5 MNaOH (4.2 ml) were added with vigorous stirring and the mixture separated. The ether layer was extracted with 0.5M NaOH (2.8 ml) and the combined aqueous extracts were extracted with ether (2×30 ml). The aqueous layer was acidified to pH6 with dilute hydrochloric acid to give the title compound as a beige solid, (0.15 g, 18%).
Quantity
2.67 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4-(pyridin-2-yl)phenylboronic acid in the presented research?

A1: The research highlights the use of 4-(pyridin-2-yl)phenylboronic acid as a key building block in the synthesis of a phosphorescent ligand. [] Specifically, it undergoes a Suzuki coupling reaction with a carbazole derivative to yield the final ligand. This synthetic route demonstrates its utility in constructing more complex molecules with potential applications in material science, particularly in the field of organic light-emitting diodes (OLEDs) due to the phosphorescent properties mentioned. []

Q2: How is 4-(pyridin-2-yl)phenylboronic acid synthesized?

A2: The research outlines a multi-step synthesis of 4-(pyridin-2-yl)phenylboronic acid starting from 4-bromoaniline. [] The process involves diazotization of 4-bromoaniline, followed by a Gomberg-Bachmann coupling reaction, and a final boronic acidification step to yield the desired product. This synthetic pathway demonstrates a feasible route to obtain the compound for further applications. []

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